molecular formula C19H22N2O3 B5137730 2-(3,4-dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole

2-(3,4-dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole

Cat. No.: B5137730
M. Wt: 326.4 g/mol
InChI Key: GGUSVNJNBCCGLN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxy group, and a phenyl group attached to an imidazole ring

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate as an ammonia source under thermal solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst . Another approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethoxyphenyl groups.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds in this compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2)17(13-8-6-5-7-9-13)20-18(21(19)22)14-10-11-15(23-3)16(12-14)24-4/h5-12,18,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUSVNJNBCCGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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